molecular formula C21H20N6O3 B2582640 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol CAS No. 1005302-83-9

1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol

Cat. No.: B2582640
CAS No.: 1005302-83-9
M. Wt: 404.43
InChI Key: PKSPBHIESTVDSS-UHFFFAOYSA-N
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Description

1-((4-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzo[d][1,3]dioxol-5-ylamino substituent at the 4-position and a 1-phenyl group at the 1-position of the pyrazolo-pyrimidine core. This structural framework is associated with kinase inhibition or nucleotide-mimetic activity, as seen in related pyrazolopyrimidine compounds .

Properties

IUPAC Name

1-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13(28)10-22-21-25-19(24-14-7-8-17-18(9-14)30-12-29-17)16-11-23-27(20(16)26-21)15-5-3-2-4-6-15/h2-9,11,13,28H,10,12H2,1H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSPBHIESTVDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simple precursors and building up the complex structure through a series of organic reactions.

  • Initial Formation: : The process begins with the synthesis of the benzodioxole and pyrazolopyrimidine intermediates. These are prepared through well-established organic reactions involving aromatic substitution and cyclization processes.

  • Coupling Reactions: : The intermediates are then coupled together using amination reactions. This is often facilitated by catalysts such as palladium or copper to ensure a high yield and specificity.

  • Final Modification: : The final step involves the introduction of the propan-2-ol group. This is typically achieved through reductive amination or similar techniques.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic pathway but on a larger scale, optimizing reaction conditions for cost-efficiency and safety. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol can undergo a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like chromium trioxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be carried out using hydrogenation catalysts or borohydrides, leading to the formation of alcohols or amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, copper iodide.

Major Products

The major products of these reactions are often further derivatives of the original compound, such as ketones, alcohols, or substituted benzodioxoles.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing other complex molecules, particularly in the study of reaction mechanisms and the development of new organic synthesis methods.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structure.

  • Medicine: : Studied for its potential therapeutic properties, including as a kinase inhibitor or in other enzyme-targeting research.

Mechanism of Action

The mechanism of action of 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol involves its interaction with molecular targets within biological systems. This compound likely binds to specific enzymes or receptors, altering their function. The exact pathways and targets depend on the specific application and are a focus of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing substituent effects, physicochemical properties, and synthetic pathways.

Structural Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine - 4-(Benzo[d][1,3]dioxol-5-ylamino)
- 1-Phenyl
- 6-(Propan-2-ol-amino)
~440 (estimated) Enhanced solubility (propan-2-ol), potential CNS activity (benzodioxole moiety)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolo[3,4-d]pyrimidine - 4-Imino
- 1-p-Tolyl
~280 Reduced solubility (no polar groups); imino group may enhance π-π stacking
Example 52 (Chromenone-Pyrazolopyrimidine Hybrid) Pyrazolo[3,4-d]pyrimidine - 3-(4-Sulfonamidophenyl)
- 1-(Chroman-2-yl)
579.1 High molecular weight; sulfonamide improves protein binding; chromenone for PK modulation
1-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)cyclopropane-carboxamide (74) Thiazole-Cyclopropane - Benzo[d][1,3]dioxol-5-yl
- Cyclopropane-carboxamide
~470 Cyclopropane enhances metabolic stability; benzodioxole for target affinity
1-Amino-3-[(4-chlorophenyl)(methyl)amino]propan-2-ol Propan-2-ol scaffold - 4-Chlorophenyl
- Methylamino
~228 Simplified structure; chlorophenyl enhances lipophilicity

Key Observations

The sulfonamide in Example 52 further enhances solubility and binding to charged protein pockets .

Benzodioxole vs. Other Aromatic Groups :

  • The benzo[d][1,3]dioxol-5-yl group in the target compound and compound 74 may confer enhanced binding to enzymes with hydrophobic pockets (e.g., kinases or cytochrome P450 isoforms) compared to p-tolyl or chlorophenyl groups .

Metabolic Stability :

  • Cyclopropane-containing compound 74 exhibits superior metabolic stability due to reduced oxidative susceptibility, whereas the target compound’s propan-2-ol group may increase vulnerability to Phase II metabolism (e.g., glucuronidation) .

Synthetic Complexity: The target compound requires multi-step synthesis involving Suzuki-Miyaura coupling (for benzodioxole attachment) and nucleophilic substitution (for propan-2-ol addition), similar to Example 52 . In contrast, compound 2 is synthesized via simpler imino-functionalization .

Biological Activity

The compound 1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_{4}O_{3}, with a molecular weight of approximately 378.43 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the phenylpyrazolo[3,4-d]pyrimidine scaffold. Research indicates that these compounds can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM . Notably, compound 5i , a derivative in this class, demonstrated significant tumor growth inhibition in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell migration .

The mechanism through which this compound exerts its effects involves the inhibition of critical signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that the binding affinity of these compounds to their target proteins is substantial, facilitating their role as multitarget inhibitors .

Study on Anticancer Activity

In a study evaluating various benzodioxole derivatives, it was found that compounds exhibiting similar structural features to This compound showed promising anticancer activity against several cancer cell lines. For instance:

CompoundIC50 (µM)Cancer Cell LineMechanism
5i0.3MCF-7Apoptosis induction
2a0.5Hep3BCell cycle arrest at G2-M phase
18a2.69VariousJNK inhibition

These findings emphasize the importance of structural modifications in enhancing biological activity .

Cytotoxic Effects

A detailed analysis using flow cytometry revealed that compound 2a significantly decreased the fraction of cells in the G1 phase of the cell cycle after treatment, indicating its potential as a cell cycle inhibitor . This was corroborated by a notable reduction in S phase fractions, further supporting its role in disrupting cancer cell proliferation.

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